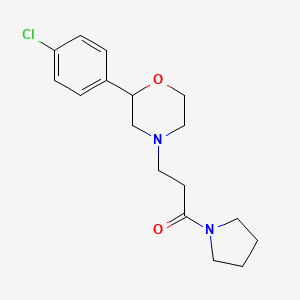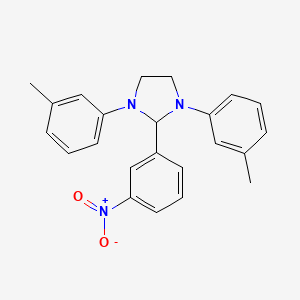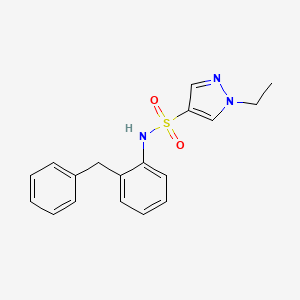
2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine has been widely used in scientific research for various applications. It has been studied for its potential as an anti-inflammatory, analgesic, and antitumor agent. It has also been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine is not fully understood. However, it is believed to act on multiple targets in the body, including the central nervous system, immune system, and tumor cells. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and induce apoptosis in tumor cells. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine in lab experiments is its versatility. It can be used for a range of applications and has been shown to be effective in various animal models. However, one of the main limitations is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid potential health risks.
Future Directions
There are many future directions for research on 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine. One potential area of research is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to determine the optimal dosage and administration route for this compound.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine involves the reaction of 4-chlorobenzaldehyde and 3-oxo-3-pyrrolidin-1-ylpropanol with morpholine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature, pressure, and time to obtain the desired product. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)morpholin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c18-15-5-3-14(4-6-15)16-13-19(11-12-22-16)10-7-17(21)20-8-1-2-9-20/h3-6,16H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRFTJZBDKCNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5307184.png)
![N-(2-hydroxypropyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5307187.png)
![3-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenol](/img/structure/B5307194.png)

![8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)

![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)
![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)